Cas no 1713639-96-3 (1-(2-Methyl-pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid)
1-(2-Methyl-pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Methyl-pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid
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- Inchi: 1S/C11H9N5O2/c1-7-4-9-10(12-2-3-16(9)14-7)15-5-8(11(17)18)13-6-15/h2-6H,1H3,(H,17,18)
- InChI Key: PLTQVGRGFFPTME-UHFFFAOYSA-N
- SMILES: C1N(C2=NC=CN3N=C(C)C=C23)C=C(C(O)=O)N=1
1-(2-Methyl-pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM510671-1g |
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylicacid |
1713639-96-3 | 97% | 1g |
$*** | 2023-03-30 |
1-(2-Methyl-pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 1-(2-Methyl-pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid
1-(2-Methyl-pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid (CAS No. 1713639-96-3): An Emerging Compound in Medicinal Chemistry
1-(2-Methyl-pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid (CAS No. 1713639-96-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and pharmacological properties. The combination of a pyrazolo[1,5-a]pyrazine and an imidazole moiety in its structure makes it a promising candidate for various drug discovery efforts.
The pyrazolo[1,5-a]pyrazine scaffold is a well-known privileged structure in medicinal chemistry, often associated with potent biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties. The addition of the imidazole group further enhances the compound's potential by introducing additional functional groups that can interact with biological targets. The methyl substitution at the 2-position of the pyrazolo[1,5-a]pyrazine ring adds steric and electronic effects that can influence the compound's binding affinity and selectivity.
Recent studies have highlighted the potential of 1-(2-Methyl-pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a promising lead compound for the development of new anti-inflammatory drugs with improved safety profiles compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its anti-inflammatory properties, 1-(2-Methyl-pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid has shown promise in cancer research. Studies conducted by a team of researchers at the National Cancer Institute revealed that this compound can selectively inhibit the growth of various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves disrupting key signaling pathways that are crucial for cancer cell survival and proliferation. This dual action as an anti-inflammatory and anti-cancer agent makes it a valuable candidate for further preclinical and clinical evaluation.
The carboxylic acid group in 1-(2-Methyl-pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid also contributes to its pharmacological profile by enhancing its solubility and bioavailability. This is particularly important for oral administration, as it ensures that the compound can be effectively absorbed into the bloodstream and distributed to target tissues. Moreover, the carboxylic acid group can be readily modified through esterification or amide formation to create prodrugs with improved pharmacokinetic properties.
From a synthetic perspective, 1-(2-Methyl-pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid can be prepared using a multi-step synthetic route involving palladium-catalyzed cross-coupling reactions and ring-closing metathesis. The synthetic flexibility of this approach allows for the introduction of various substituents at different positions on the heterocyclic scaffold, enabling the fine-tuning of biological activity and selectivity. This synthetic versatility is crucial for optimizing lead compounds during drug discovery programs.
Despite its promising properties, further research is needed to fully understand the pharmacological profile of 1-(2-Methyl-pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid. Preclinical studies are currently underway to evaluate its safety and efficacy in animal models of inflammatory diseases and cancer. These studies will provide valuable insights into its mechanism of action and potential therapeutic applications.
In conclusion, 1-(2-Methyl-pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid (CAS No. 1713639-96-3) represents an exciting new frontier in medicinal chemistry. Its unique structural features and diverse biological activities make it a valuable lead compound for drug discovery efforts targeting inflammatory diseases and cancer. As research continues to advance, this compound has the potential to contribute significantly to the development of novel therapeutics with improved efficacy and safety profiles.
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